3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6) is a synthetic, halogenated benzyloxybenzaldehyde derivative (C14H10Cl2O2, MW 281.13 g/mol). It features a 3-chloro-substituted benzaldehyde core linked via an ether bond to a 4-chlorobenzyl group.

Molecular Formula C14H10Cl2O2
Molecular Weight 281.1 g/mol
CAS No. 443124-79-6
Cat. No. B186865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde
CAS443124-79-6
Molecular FormulaC14H10Cl2O2
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Cl)Cl
InChIInChI=1S/C14H10Cl2O2/c15-12-4-1-10(2-5-12)9-18-14-6-3-11(8-17)7-13(14)16/h1-8H,9H2
InChIKeySWZYOOKGHIPTBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6): A Halogenated Benzyloxybenzaldehyde Building Block for Aldehyde Dehydrogenase Research


3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6) is a synthetic, halogenated benzyloxybenzaldehyde derivative (C14H10Cl2O2, MW 281.13 g/mol) . It features a 3-chloro-substituted benzaldehyde core linked via an ether bond to a 4-chlorobenzyl group. The compound serves as a useful research intermediate and has been profiled as a component of aldehyde dehydrogenase (ALDH) inhibitor programs, notably appearing in patent literature as compound 'A24' with measured inhibitory activity against human ALDH3A1 [1]. Its dual chlorine substitution pattern and the benzyloxybenzaldehyde scaffold are of interest in medicinal chemistry for developing selective enzyme inhibitors targeting cancer-relevant ALDH isoforms [2].

Why a Simple Benzaldehyde or Generic Benzyloxybenzaldehyde Cannot Replace 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde


Generic substitution fails because the specific 3-chloro substitution on the benzaldehyde ring and the 4-chlorobenzyl ether tail are not inert structural features; they directly modulate enzyme-inhibitor interactions [1]. In the ALDH inhibitor patent series (US9328112), compounds with identical benzyloxybenzaldehyde cores but divergent substitution patterns exhibit IC50 values spanning from 200 nM to 4,200 nM against human ALDH3A1 under identical assay conditions [2]. The target compound, designated 'A24', shows an IC50 of 2,100 nM, placing its potency at a distinct intermediate level within the series. Swapping in a non-chlorinated or differently substituted analog would predictably alter binding affinity, isoform selectivity (e.g., ALDH1A3 vs. ALDH3A1 vs. ALDH1A1), and potentially cytotoxicity profiles, as demonstrated by structure-activity relationship (SAR) studies on this scaffold [1]. Procurement for research thus requires precise structural fidelity, not merely functional class equivalence.

Quantitative Differentiation of 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde: ALDH Inhibition Potency and Scaffold Uniqueness


ALDH3A1 Inhibitory Potency: Intermediate Activity Within a Patent-Defined Benzyloxybenzaldehyde Series

The compound (US9328112, A24) inhibits human ALDH3A1 with an IC50 of 2,100 nM [1]. This positions it as an intermediate-potency member of a benzyloxybenzaldehyde series where close analogs span a wide activity range. For context, the most potent analog in the same patent and assay (CB7) has an IC50 of 200 nM, while the least potent (B27) has an IC50 of 4,200 nM [2]. A structurally simplified comparator, 3-chloro-4-hydroxybenzaldehyde, lacks the benzyl ether tail and, while not tested in the same assay, represents the starting material for synthesis and is predicted to have significantly altered binding due to the absence of the hydrophobic benzyl group .

Aldehyde Dehydrogenase Enzyme Inhibition Cancer Research

Structural Differentiation from the Non-Chlorinated Benzyloxy Analog

The closest direct structural analog is 3-[(4-chlorobenzyl)oxy]benzaldehyde (CAS not available in search), which lacks the 3-chloro substituent on the core benzaldehyde ring . The target compound's extra chlorine atom increases molecular weight by 34.45 g/mol, alters the electron density of the aromatic ring, and introduces an additional halogen-bond donor/acceptor site. While no head-to-head ALDH inhibition data is publicly available for this specific pair, SAR studies on benzyloxybenzaldehyde derivatives confirm that halogen substitution on the core ring substantially affects both ALDH1A3 and ALDH3A1 selectivity and cytotoxicity in A549 vs. H1299 cell lines [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Differentiation from the 3-Chloro-4-hydroxybenzaldehyde Parent Compound

The target compound is synthesized by etherification of 3-chloro-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide . The parent compound (CAS 2420-16-8) is a simpler, lower molecular weight aldehyde (C7H5ClO2, MW 156.57) [1]. The introduction of the 4-chlorobenzyl ether moiety significantly increases hydrophobicity (estimated LogP increase of approximately 2-3 units based on fragment contributions) and introduces a second aromatic ring capable of π-stacking interactions within enzyme active sites. While direct comparative IC50 data for ALDH enzymes is not available for the parent, the benzyloxybenzaldehyde scaffold has been explicitly identified as a promising framework for selective ALDH1A3 inhibition, with IC50 values as low as 0.23 µM for optimized derivatives [2].

Synthetic Intermediate Prodrug Design Ether Linkage

Differentiation from the 5-Ethoxy-Substituted Analog: Impact of Additional Ring Substitution

A further substituted analog, 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde, incorporates an ethoxy group at the 5-position of the benzaldehyde ring . This additional substitution is claimed to enhance biological activity by influencing electron distribution, solubility, and reactivity . In class-level ALDH inhibitor studies, such additional ring substitutions significantly modulate potency and isoform selectivity; for example, compounds ABMM-15 and ABMM-16 in the benzyloxybenzaldehyde series achieved IC50 values of 0.23 µM and 1.29 µM against ALDH1A3 [1]. The target compound lacks this 5-ethoxy group, resulting in a simpler, less sterically hindered scaffold that may serve as a cleaner starting point for systematic SAR exploration.

Structure-Activity Relationship Cytochrome P450 Metabolic Stability

Optimal Research and Industrial Use Cases for 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde (CAS 443124-79-6)


ALDH3A1 Inhibitor Probe for Cancer Biology Studies

Use as a moderate-affinity (IC50 = 2.1 µM) inhibitor of human ALDH3A1 in cellular assays. Its intermediate potency makes it suitable for studies where complete enzyme inhibition is undesirable, such as investigating the graded role of ALDH3A1 in detoxifying oxazaphosphorine chemotherapeutics or in modulating cancer stem cell phenotypes. Researchers can leverage the known SAR from the US9328112 patent series (where analogs range from 200 nM to 4,200 nM) to contextualize their results and select appropriate control compounds [1].

Benzyloxybenzaldehyde Scaffold for ALDH1A3-Selective Inhibitor Optimization

Employ as a starting scaffold for designing selective ALDH1A3 inhibitors. The benzyloxybenzaldehyde core has been validated as a promising framework, with optimized derivatives achieving IC50 values as low as 0.23 µM against ALDH1A3 [2]. The target compound's 3-chloro substitution and benzyloxy tail provide a balanced starting point for further medicinal chemistry optimization, including modifications to improve selectivity over ALDH1A1 and ALDH3A1 [2].

Synthetic Intermediate for Halogenated Aromatic Aldehyde Derivatives

Utilize the aldehyde functionality as a reactive handle for condensation reactions (e.g., with amines to form Schiff bases, or with active methylene compounds in Knoevenagel condensations) to generate libraries of novel heterocyclic compounds. The dual chlorine atoms provide sites for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or act as pharmacophoric halogens for halogen bonding in target engagement .

Reference Standard for Analytical Method Development

Due to its specific chlorine isotope pattern (two chlorine atoms yielding a distinctive M:M+2:M+4 isotopic signature of approximately 9:6:1), this compound can serve as a mass spectrometry reference standard for developing and validating LC-MS/MS methods aimed at detecting halogenated benzaldehydes in complex biological or environmental matrices .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.